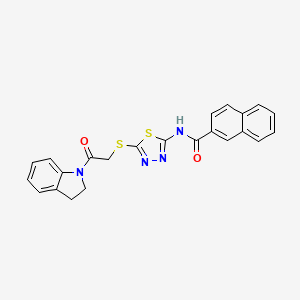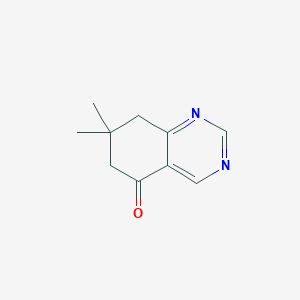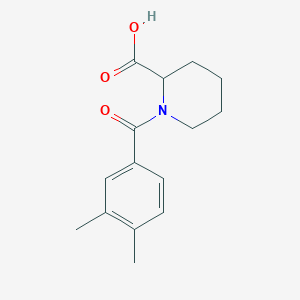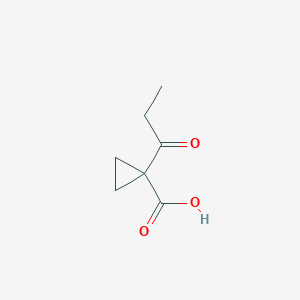
1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride” is a complex organic compound. It likely contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . The “tert-Butyl” group is a common alkyl group in organic chemistry with the structural formula (CH3)3C . The “sulfonyl chloride” group is a functional group in organic chemistry with the structural formula R-SO2-Cl .
Synthesis Analysis
While specific synthesis methods for “1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride” are not available, similar compounds are often synthesized through N-alkylation reactions . For example, 1-butyl-3,5-dimethyl-1H-pyrazole can be prepared from 1H-pyrazole and 1-bromobutane, using an ionic liquid .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride” would depend on its specific structure. For example, tert-butyl chloride is a colorless, flammable liquid that is sparingly soluble in water .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Ionic Liquid as Efficient Catalyst : A novel ionic liquid, 1-sulfopyridinium chloride, has been synthesized and characterized. It is used as an efficient, homogeneous, and reusable catalyst for the synthesis of bis(pyrazol-5-ol)s via tandem Knoevenagel–Michael reaction, demonstrating the potential of pyrazole derivatives in facilitating complex organic reactions (Moosavi-Zare et al., 2013).
Synthesis of Pyrazoles with Functionalized Substituents : Research has detailed the synthesis of pyrazoles with varied substituents at C3 and C5 positions, highlighting the flexibility of pyrazole derivatives in organic synthesis. These compounds are valuable for constructing ligands with potential hydrogen bonding capabilities, showcasing the utility of tert-butyl pyrazole derivatives in the development of new chemical entities (Grotjahn et al., 2002).
Medicinal Chemistry and Drug Development
Sulfonamide and Sulfonyl Fluoride Synthesis : A study reports on the use of a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrazole-4-sulfonamides. This research demonstrates the utility of tert-butyl pyrazole derivatives in the parallel medicinal chemistry synthesis of potential drug candidates (Tucker et al., 2015).
Cyclooxygenase-2 Inhibitors : The synthesis and evaluation of 1,5-diarylpyrazole derivatives, including those with sulfonyl groups, have been explored for their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway. This research underscores the relevance of pyrazole derivatives in developing new therapeutic agents (Penning et al., 1997).
Material Science and Ligand Development
Metallosupramolecular Cages : The self-assembly of a three-dimensional cage utilizing pyrazolylmethyl-derivatives and palladium chloride illustrates the application of pyrazole derivatives in constructing complex metallosupramolecular structures. This highlights their potential use in material science and catalysis (Hartshorn & Steel, 1997).
Nickel(II) and Copper(II) Extractants : Pyrazole-based pyridine ligands, including those with tert-butyl groups, have been synthesized and evaluated as extractants for nickel(II) and copper(II). The research indicates their utility in selective metal ion extraction, a critical process in environmental and materials chemistry (Pearce et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-tert-butylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-7(2,3)10-6(4-5-9-10)13(8,11)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKJXAGPOAXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)
![{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2522662.png)
![N-(1-cyano-1-cyclopropylethyl)-2-(2-{4-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2522663.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2522665.png)


![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2522672.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2522674.png)
![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)



![Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2522681.png)
